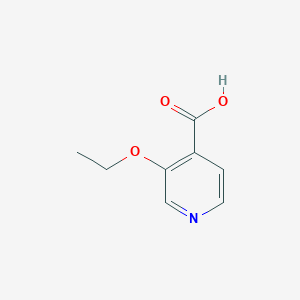3-Ethoxyisonicotinic acid
CAS No.: 78790-88-2
Cat. No.: VC2234416
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78790-88-2 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 3-ethoxypyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | QCLRSXUNLYWRRG-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CN=C1)C(=O)O |
| Canonical SMILES | CCOC1=C(C=CN=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
3-Ethoxyisonicotinic acid belongs to the pyridine carboxylic acid family, specifically as a substituted isonicotinic acid. Its structural composition can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Chemical Structure | Pyridine ring with carboxylic acid at 4-position and ethoxy group at 3-position |
| IUPAC Name | 3-ethoxypyridine-4-carboxylic acid |
| Functional Groups | Carboxylic acid, ethoxy, pyridine |
The basic structure consists of a pyridine ring with a carboxylic acid group at the para position (C-4) relative to the nitrogen atom and an ethoxy group (-OCH2CH3) at the meta position (C-3). This arrangement bears similarity to 3-methylisonicotinic acid, which has a methyl group instead of an ethoxy group at the 3-position.
Physical Properties
Based on structural analogs such as 3-methylisonicotinic acid, the following physical properties can be anticipated:
Synthetic Approaches
Alternative Synthesis Methods
Another potential synthetic route could involve:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Ethoxylation of 3-bromoisonicotinic acid | Cu catalyst, ethanol |
| 2 | Direct ethoxylation of isonicotinic acid | Directed ortho-metallation followed by ethoxylation |
| 3 | Modification of 3-hydroxyisonicotinic acid | Williamson ether synthesis with ethyl bromide |
Structural Comparison with Related Compounds
Comparative Analysis
The following table compares 3-ethoxyisonicotinic acid with its structural analogs:
The ethoxy group in 3-ethoxyisonicotinic acid likely confers different electronic and steric properties compared to the methyl group in 3-methylisonicotinic acid. These differences would affect reactivity, solubility, and potential biological activities.
| Property | Potential Advantage |
|---|---|
| Lipophilicity | Increased compared to unsubstituted isonicotinic acid |
| Metabolic Stability | Modified metabolic profile |
| Binding Affinity | Altered interaction with biological targets |
| Bioavailability | Potentially improved due to ethoxy group |
Chemical and Material Science Applications
Similar to other pyridine derivatives, 3-ethoxyisonicotinic acid may find applications in:
-
Material science for developing novel polymers and coatings
-
Analytical chemistry as a reagent or standard
-
Coordination chemistry with various metals due to its nitrogen and oxygen donor atoms
Future Research Directions
Research Opportunities
Several promising research avenues for 3-ethoxyisonicotinic acid include:
-
Systematic evaluation of its pharmacological properties compared to other isonicotinic acid derivatives
-
Investigation of its potential as a building block for heterocyclic chemistry
-
Exploration of its coordination chemistry with various transition metals
-
Development of structure-activity relationships to guide pharmaceutical development
-
Assessment of its utility in material science applications
Analytical Characterization Needs
Future research would benefit from comprehensive characterization data including:
| Analytical Technique | Information to be Determined |
|---|---|
| NMR Spectroscopy | Complete 1H and 13C assignments |
| X-ray Crystallography | Solid-state structure and packing |
| HPLC | Purity assessment and analytical methods |
| Mass Spectrometry | Fragmentation pattern and high-resolution mass |
| IR Spectroscopy | Functional group characterization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume